molecular formula C19H21NS2 B14476621 1,2-Diphenylethyl pyrrolidine-1-carbodithioate CAS No. 65689-01-2

1,2-Diphenylethyl pyrrolidine-1-carbodithioate

Cat. No.: B14476621
CAS No.: 65689-01-2
M. Wt: 327.5 g/mol
InChI Key: VCVVFMUSMXVGKU-UHFFFAOYSA-N
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Description

1,2-Diphenylethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form coordination complexes with various transition metals. The structure of this compound includes a pyrrolidine ring attached to a 1,2-diphenylethyl group and a carbodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality.

    Purification Steps: Including crystallization or distillation to obtain pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can lead to the formation of thiols.

    Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alkyl halides or aryl halides for substitution reactions.

Major Products

    Disulfides: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1,2-Diphenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include:

    Metal Ion Chelation: Binding to metal ions, which can inhibit metal-dependent enzymes.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenylethyl pyrrolidine-1-carbodithioate
  • 1,2-Diphenylethyl piperidine-1-carbodithioate
  • 1,2-Diphenylethyl morpholine-1-carbodithioate

Uniqueness

This compound is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogues with different heterocyclic rings.

Properties

CAS No.

65689-01-2

Molecular Formula

C19H21NS2

Molecular Weight

327.5 g/mol

IUPAC Name

1,2-diphenylethyl pyrrolidine-1-carbodithioate

InChI

InChI=1S/C19H21NS2/c21-19(20-13-7-8-14-20)22-18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2

InChI Key

VCVVFMUSMXVGKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)SC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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